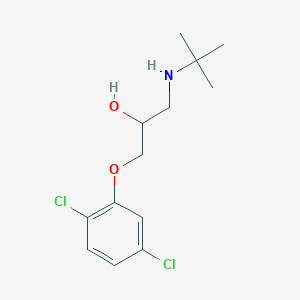
Cloranolol
描述
克洛拉诺lol,也称为托巴喃,是一种β-肾上腺素受体阻滞剂。它主要用于治疗心血管疾病,特别是高血压和心律失常。 该化合物的化学式为C13H19Cl2NO2,摩尔质量为292.20 g/mol .
准备方法
合成路线和反应条件: 克洛拉诺lol可以通过一系列化学反应合成。一种常见的方法是将2,5-二氯苯酚与环氧氯丙烷反应,形成1-(2,5-二氯苯氧基)-2,3-环氧丙烷。 然后将该中间体与叔丁胺反应,得到克洛拉诺lol .
工业生产方法: 克洛拉诺lol的工业生产通常采用上述合成路线进行大规模化学合成。 该工艺针对高收率和高纯度进行了优化,通常包括重结晶或色谱等纯化步骤 .
化学反应分析
反应类型: 克洛拉诺lol会发生各种化学反应,包括:
氧化: 克洛拉诺lol可以被氧化形成相应的酮或羧酸。
还原: 克洛拉诺lol的还原可以生成醇衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 使用甲醇钠或叔丁醇钾等亲核试剂.
主要产物:
氧化: 形成酮或羧酸。
还原: 形成醇衍生物。
取代: 形成取代的苯氧基丙醇衍生物.
科学研究应用
克洛拉诺lol在科学研究中有着广泛的应用:
化学: 用作研究β-肾上腺素受体阻滞剂及其合成的模型化合物。
生物学: 研究其对不同生物系统中β-肾上腺素受体的作用。
医学: 研究其治疗心血管疾病,特别是高血压和心律失常的治疗潜力。
作用机制
克洛拉诺lol通过竞争性阻断β-肾上腺素受体发挥作用,阻止内源性儿茶酚胺(如肾上腺素和去甲肾上腺素)的结合。这种抑制作用导致心率、心肌收缩力和血压降低。 主要分子靶点是β-1和β-2肾上腺素受体 .
类似化合物:
- 普萘洛尔
- 阿替洛尔
- 美托洛尔
- 比索洛尔
比较: 克洛拉诺lol在其化学结构上是独特的,特别是苯氧基环上存在两个氯原子。这种结构特征使其与其他β-肾上腺素受体阻滞剂相比具有独特的药理学特征。 例如,普萘洛尔缺乏氯原子,这会影响其对β-肾上腺素受体的结合亲和力和选择性 .
相似化合物的比较
- Propranolol
- Atenolol
- Metoprolol
- Bisoprolol
Comparison: Cloranolol is unique in its chemical structure, particularly the presence of two chlorine atoms on the phenoxy ring. This structural feature contributes to its distinct pharmacological profile compared to other beta-adrenergic blockers. For instance, Propranolol lacks the chlorine atoms, which affects its binding affinity and selectivity for beta-adrenergic receptors .
属性
IUPAC Name |
1-(tert-butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCMOTOFHFTUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54247-25-5 (hydrochloride) | |
| Record name | Cloranolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30865962 | |
| Record name | 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39563-28-5 | |
| Record name | Cloranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39563-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloranolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13508 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLORANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3U058H86V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


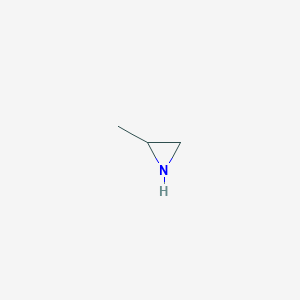
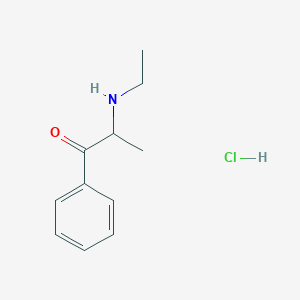
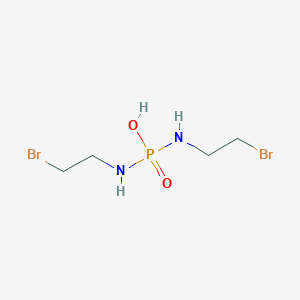
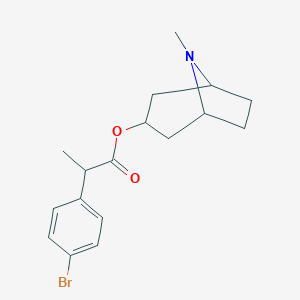
![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)
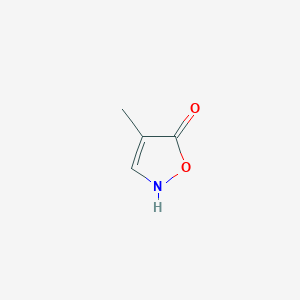
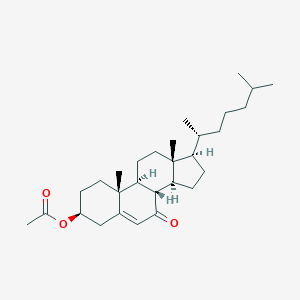
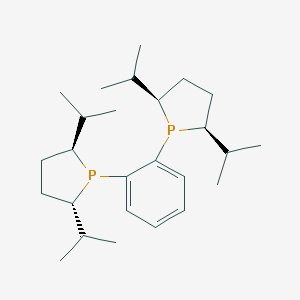
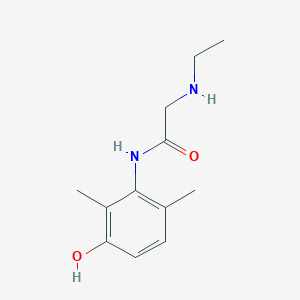
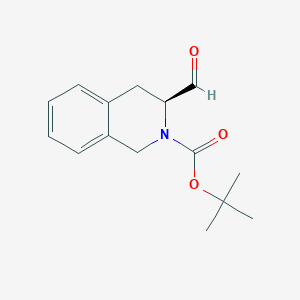
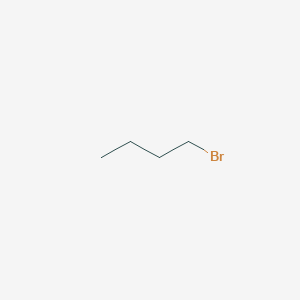
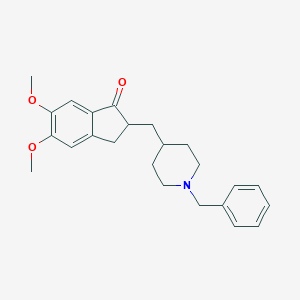
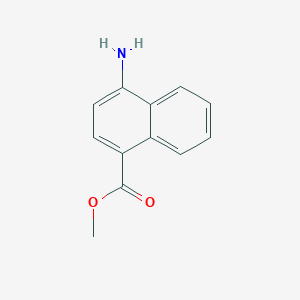
![2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE]](/img/structure/B133220.png)
